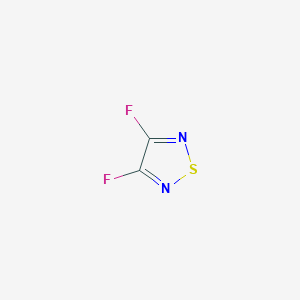
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane backbone, which is further substituted with a 4-fluorophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: While the sulfonyl chloride group itself is not typically involved in redox reactions, the aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic ring under acidic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: This compound shares the 4-fluorophenoxy group but differs in its core structure and applications.
Silicon phthalocyanines: These compounds also feature aromatic substituents and are used in photodynamic therapy and other applications.
Uniqueness
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a 4-fluorophenoxy substituent, which imparts specific reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H12ClFO3S |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
3-(4-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
LYKUYRSWAJAJCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)

![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)


![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)


![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)




